molecular formula C21H13N3O2S B2584425 N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 477536-21-3

N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2584425
CAS No.: 477536-21-3
M. Wt: 371.41
InChI Key: GOCWCRRVCFSOGP-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features both benzoxazole and benzothiazole moieties. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Biochemical Analysis

Biochemical Properties

It is known that benzoxazole and benzothiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding interactions that can influence the function of the target molecule .

Cellular Effects

Benzoxazole and benzothiazole derivatives have been shown to influence cell function in various ways . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzoxazole and benzothiazole derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzoxazole and benzothiazole derivatives have been studied in both in vitro and in vivo studies . These studies often examine the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide at different dosages in animal models have not been extensively studied. Benzoxazole and benzothiazole derivatives have been tested in animal models, and their effects can vary with dosage . These studies often observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzoxazole and benzothiazole derivatives can interact with various enzymes and cofactors . These interactions can influence metabolic flux or metabolite levels .

Transport and Distribution

Benzoxazole and benzothiazole derivatives can interact with various transporters or binding proteins . These interactions can influence the compound’s localization or accumulation .

Subcellular Localization

Benzoxazole and benzothiazole derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications . These factors can influence the compound’s activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole and benzothiazole intermediates. One common method involves the cyclization of 2-aminophenol with carboxylic acids to form benzoxazole derivatives . Similarly, benzothiazole derivatives can be synthesized through the reaction of 2-aminothiophenol with carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide stands out due to its dual heterocyclic structure, which allows it to interact with multiple biological targets. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2S/c25-19(21-24-16-9-2-4-11-18(16)27-21)22-14-7-5-6-13(12-14)20-23-15-8-1-3-10-17(15)26-20/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCWCRRVCFSOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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